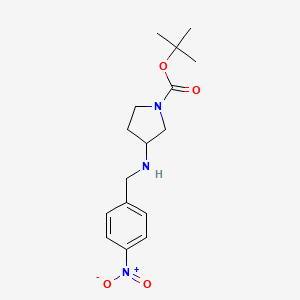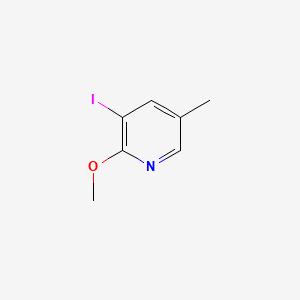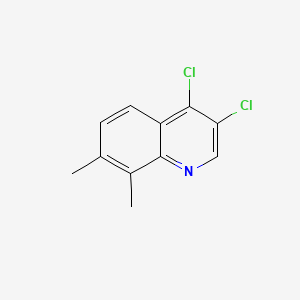
3-溴-2-甲基-6-(吡咯烷-1-基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine is a chemical compound with the CAS Number: 1199773-35-7. It has a molecular weight of 241.13 . The IUPAC name for this compound is 3-bromo-2-methyl-6-(1-pyrrolidinyl)pyridine .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine can be represented by the InChI code: 1S/C10H13BrN2/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3 . The SMILES representation is Cc1c(ccc(n1)N2CCCC2)Br .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine include a density of 1.4±0.1 g/cm3, a boiling point of 338.9±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 58.2±3.0 kJ/mol .科学研究应用
药物发现中的多功能支架
吡咯烷环是 3-溴-2-甲基-6-(吡咯烷-1-基)吡啶的组成部分,因其在药物化学中的用途而备受关注。它在候选药物中的存在可以增强立体化学,改善三维分子覆盖范围,并显着提高靶向选择性。由于其 sp3 杂化和非平面性,这种结构特征允许有效探索药效团空间,从而产生具有不同生物学特征的新化合物。此类特征有助于设计针对各种人类疾病的新药,并提高其活性和特异性 (Li Petri et al., 2021).
化学性质和反应性
该化合物的结构组成,包括吡咯烷环,对其反应性和生物活性分子的形成起着至关重要的作用。例如,其在溴化反应中的区域选择性已被研究,以了解影响不对称二甲基吡啶中溴原子引入的机制。此类反应对于合成各种生物活性化合物至关重要,表明该化合物具有多功能性和在有机合成中的重要性 (Thapa et al., 2014).
在生物活性化合物合成中的作用
3-溴-2-甲基-6-(吡咯烷-1-基)吡啶的结构特征使其在生物活性化合物(如激酶抑制剂)的合成中发挥作用。该支架选择性地与生物靶标结合的能力(受取代基的空间取向和立体化学的影响)突出了其在开发具有针对性生物活性特征的治疗剂中的重要性。这展示了该化合物在生成具有潜在药用价值的分子中的效用,突出了其在药物研究和开发中的价值 (Wenglowsky, 2013).
安全和危害
3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine may cause respiratory irritation. It is harmful if swallowed and causes skin irritation. It is also harmful in contact with skin . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. If it comes into contact with skin, wash with plenty of soap and water . Avoid breathing dust, fume, gas, mist, vapors, or spray .
作用机制
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Mode of Action
Pyrrolidine, a part of this compound, is a versatile scaffold in drug discovery and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
生化分析
Biochemical Properties
3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions, which can alter the enzyme’s activity and, consequently, the biochemical pathway it is involved in .
Cellular Effects
The effects of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in downstream signaling events. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional or translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine vary with different dosages in animal models. At lower doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These interactions can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. These processes are essential for understanding the compound’s bioavailability and its effects on different tissues .
Subcellular Localization
The subcellular localization of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine is an important aspect of its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
3-bromo-2-methyl-6-pyrrolidin-1-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMNOSSSZUXGGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682404 |
Source


|
| Record name | 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-35-7 |
Source


|
| Record name | 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
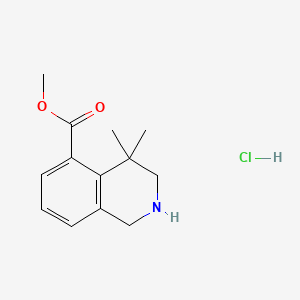
![2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B598240.png)
![6'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598241.png)
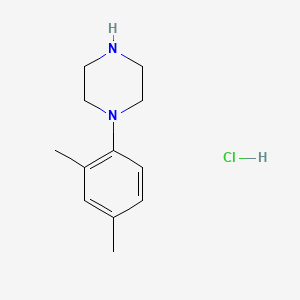

![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)
